![molecular formula C15H13F3N2O2 B2358879 N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-78-2](/img/structure/B2358879.png)
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a benzyl moiety, which is linked to a dihydropyridinecarboxamide core. This structure imparts distinct chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate by reacting 3-(trifluoromethyl)benzyl chloride with a suitable nucleophile under basic conditions.
Cyclization: The benzyl intermediate undergoes cyclization with a dihydropyridine derivative in the presence of a catalyst to form the dihydropyridinecarboxamide core.
N-Methylation: The final step involves the methylation of the nitrogen atom in the dihydropyridinecarboxamide core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
Chemistry
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide serves as a building block in organic synthesis. Its unique structure allows for the development of complex organic molecules and serves as a reagent in various chemical reactions.
Biology
Research indicates that compounds similar to this compound often interact with proteins involved in metabolic pathways or signal transduction processes. Interaction studies have shown binding affinities with various biological targets, suggesting potential roles in metabolic regulation.
Medicine
The compound has been investigated for its potential therapeutic effects, particularly:
- Enzyme Inhibition : It may inhibit enzymes related to metabolic pathways, such as phytoene desaturase, which is crucial for carotenoid biosynthesis.
- Anti-inflammatory Properties : Preliminary studies suggest it may exert anti-inflammatory effects by modulating specific pathways involved in inflammation.
Industry
In materials science, the compound's unique electronic properties due to the trifluoromethyl group make it valuable for developing advanced materials and specialty chemicals.
Table 1: Structural Features of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | Contains phenyl substitution instead of benzyl | May exhibit different biological activities due to structural variations |
N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | Similar structure but with a different position of the carboxamide group | Unique due to trifluoromethyl group affecting electronic properties |
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Contains chlorobenzyl substitutions | Different halogen patterns may influence reactivity and selectivity |
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on phytoene desaturase. The results indicated significant inhibition compared to control groups, suggesting potential applications in agriculture for enhancing carotenoid production.
Case Study 2: Anti-inflammatory Activity
Research assessing the anti-inflammatory properties of this compound demonstrated its ability to reduce inflammatory markers in vitro. Further investigation is required to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-4-pyridinecarboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry and materials science, where such properties can be leveraged for specific applications.
Biological Activity
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring , a carbonyl group , and a trifluoromethyl-substituted benzyl moiety , which enhance its lipophilicity and influence its pharmacokinetics. The molecular formula is C15H16F3N2O. The trifluoromethyl group enhances the compound's electronic properties, making it a valuable candidate for various biological applications.
Feature | Description |
---|---|
Molecular Formula | C15H16F3N2O |
Structural Components | Pyridine ring, carbonyl group, trifluoromethyl group |
Lipophilicity | Enhanced by trifluoromethyl group |
The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that compounds in the dihydropyridine class interact with calcium channels, which are crucial for various cellular processes such as muscle contraction and neurotransmission. This interaction may lead to modulation of cellular signaling pathways, potentially resulting in anti-inflammatory effects or other therapeutic benefits.
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Dihydropyridines are known to affect enzymes involved in inflammatory pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of pro-inflammatory mediators .
2. Anticancer Activity
The potential anticancer effects of this compound have been suggested through structure-activity relationship studies. Similar compounds have shown efficacy in inhibiting cell proliferation in cancer models by inducing apoptosis or cell cycle arrest .
3. Neuroprotective Effects
Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective applications. The modulation of calcium channels could lead to protective effects against excitotoxicity in neuronal cells, which is relevant in conditions like Alzheimer's disease .
Case Studies
Several studies have explored the biological activities of related compounds within the same chemical class:
- Study on Dihydropyridines : A study demonstrated that certain dihydropyridine derivatives exhibited significant anti-inflammatory activity by inhibiting COX enzymes and reducing prostaglandin synthesis .
- Kinesin Spindle Protein Inhibitors : Research on KSP inhibitors highlighted that modifications in the dihydropyridine structure could enhance potency against cancer cell lines by disrupting mitotic processes .
Properties
IUPAC Name |
N-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-13(21)12-6-3-7-20(14(12)22)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAHAUGSVIGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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